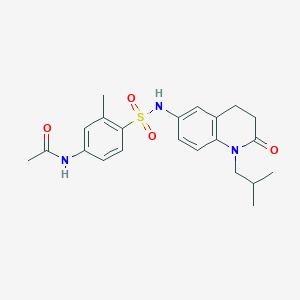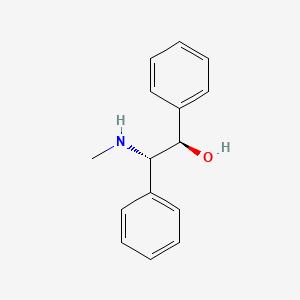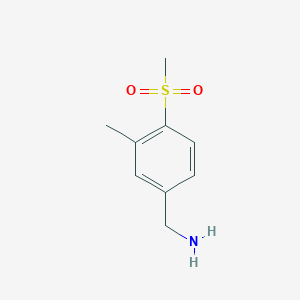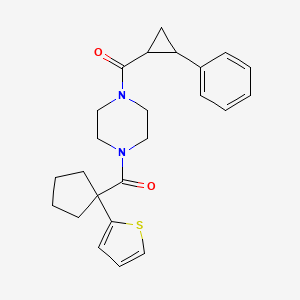
4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one” is a novel synthetic molecule. It seems to be related to a class of compounds known as imidazoquinolines . These compounds are known for their immunopharmacological properties and are often used as adjuvants in the development of new vaccines .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. One such reaction involves the hydrogenation of 4-isobutylamino-3-nitroquinoline in the presence of palladium on carbon and sodium sulfate . This reaction is carried out under a hydrogen pressure of 55 psi for 6 hours .Chemical Reactions Analysis
The compound “4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one” is likely to undergo a variety of chemical reactions, depending on the conditions. For instance, it has been reported that similar compounds can undergo reactions involving triazolyl click chemistry .科学的研究の応用
Anticancer and Antitumor Potential
Research into similar compounds, such as 4-alkylamino nitroquinolines, has shown potential in anticancer and antitumor applications. For example, a study by Denny et al. (1992) on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which are structurally related, demonstrated hypoxia-selective cytotoxicity and radiosensitization of hypoxic cells, indicating potential in targeting cancer cells in low-oxygen environments (Denny et al., 1992).
Pharmacological Applications
Compounds structurally similar to 4-(isobutylamino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for various pharmacological effects. For instance, derivatives synthesized by Abadi et al. (2005) demonstrated anti-inflammatory and analgesic properties, showcasing the potential of nitroquinoline derivatives in pharmacology (Abadi et al., 2005).
Biochemical and Cellular Studies
Studies on 4-nitroquinoline derivatives have provided insights into biochemical and cellular mechanisms. For example, research by Siim and Wilson (1995) on the redox cycling of nitroquinoline drugs in cells underlines the importance of these compounds in studying cellular responses to oxidative stress (Siim & Wilson, 1995).
Molecular Interaction and DNA Studies
4-Nitroquinoline derivatives have been pivotal in understanding DNA interactions and mutagenesis. Matsushima et al. (1967) and Sugimura et al. (1968) conducted studies showing how these compounds interact with DNA, which is crucial for understanding carcinogenic mechanisms (Matsushima et al., 1967); (Sugimura et al., 1968).
Neurological Research
Investigations into similar compounds have also informed neurological research, as seen in studies by McNaught et al. (1998) on isoquinoline derivatives and their potential role in the etiology of Parkinson's disease (McNaught et al., 1998).
特性
IUPAC Name |
4-(2-methylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-20-17-15-10-6-7-11-16(15)21(14-8-4-3-5-9-14)19(23)18(17)22(24)25/h3-11,13,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNKJPFZQMPRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)